molecular formula C11H14ClNO2 B8708406 4-Chloro-3-(morpholinomethyl)phenol

4-Chloro-3-(morpholinomethyl)phenol

Cat. No.: B8708406
M. Wt: 227.69 g/mol
InChI Key: ONZJZLLLWSNKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(morpholinomethyl)phenol is a chlorophenol derivative featuring a morpholinomethyl (-CH₂-morpholine) substituent at the 3-position of the aromatic ring. This compound combines the antimicrobial properties of chlorophenols with the structural complexity of the morpholine moiety, which may enhance solubility and reactivity in organic synthesis. However, direct data on this specific compound are unavailable in the provided evidence, necessitating comparisons with structurally analogous 4-chloro-3-substituted phenols, such as methyl, ethyl, and trifluoromethyl derivatives. These analogs share functional group characteristics that influence physical properties, chemical behavior, and applications .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-3-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C11H14ClNO2/c12-11-2-1-10(14)7-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2

InChI Key

ONZJZLLLWSNKKJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences among 4-chloro-3-substituted phenols, highlighting substituent effects on physical properties and applications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility (g/L, 20°C) Key Applications
4-Chloro-3-Methylphenol Methyl (-CH₃) C₇H₇ClO 142.58 66 3.8 Disinfectant, preservative in pharmaceuticals and cosmetics
4-Chloro-3-Ethylphenol Ethyl (-CH₂CH₃) C₈H₉ClO 156.61 Not reported Low (organic solvents preferred) Biological studies (e.g., muscle cell Ca²⁺ regulation)
4-Chloro-3-(Trifluoromethyl)phenol Trifluoromethyl (-CF₃) C₇H₄ClF₃O 196.56 Not reported Insoluble Reagent in organic synthesis, catalyst, stabilizer for polymers
4-Chloro-3-(Trifluoromethoxy)phenol Trifluoromethoxy (-OCF₃) C₇H₄ClF₃O₂ 212.56 Not reported Insoluble Intermediate in radiopharmaceuticals (e.g., [¹⁸F]GSK2647544 synthesis)

Structural and Functional Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (-CF₃): Strong electron-withdrawing effect reduces phenol acidity compared to methyl or ethyl derivatives. This enhances stability in harsh chemical environments, making it suitable as a catalyst or polymer stabilizer . Methyl (-CH₃): Electron-donating nature increases phenol acidity, improving water solubility (3.8 g/L) and efficacy in antimicrobial applications .
  • Synthetic Routes: 4-Chloro-3-Ethylphenol: Synthesized via chlorination of 3-ethylphenol using SO₂Cl₂/FeCl₃ or Sandmeyer reactions . 4-Chloro-3-(Trifluoromethyl)phenol: Prepared via nucleophilic substitution or fluorination of iodophenol precursors .

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